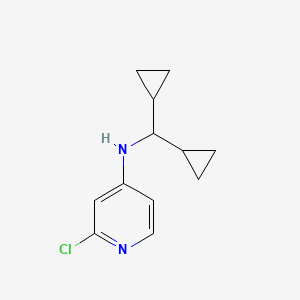

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine

Description

Properties

Molecular Formula |

C12H15ClN2 |

|---|---|

Molecular Weight |

222.71 g/mol |

IUPAC Name |

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine |

InChI |

InChI=1S/C12H15ClN2/c13-11-7-10(5-6-14-11)15-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,14,15) |

InChI Key |

WIZWHEPHRMBNFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3=CC(=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction Route Starting from 2-Chloropyridine

This route involves three main steps:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide | 2-chloropyridine, chloroform solvent, meta-chloroperbenzoic acid (m-CPBA), 25°C, 10 h | 65-72 | Molar ratio 1:2-3 (2-chloropyridine:m-CPBA) |

| 2 | Nitration of 2-chloropyridine N-oxide to 2-chloro-4-nitropyridine N-oxide | Mixed acid (conc. nitric acid and sulfuric acid, volume ratio 1:1.6-2), 0–10°C then warmed to 100°C | 65-70 | Reaction monitored by TLC, filtration after reaction completion |

| 3 | Reduction of 2-chloro-4-nitropyridine N-oxide to 4-amino-2-chloropyridine | Iron powder, concentrated HCl, ethanol-water solvent, reflux | 85 | Reaction monitored by TLC, product isolated by extraction and drying |

This method benefits from mild reaction conditions, relatively inexpensive raw materials, and high yields, making it suitable for industrial scale-up. The nitration activates the 4-position on the pyridine ring due to the N-oxide, facilitating selective substitution.

Alternative Synthetic Routes

Other reported methods include:

- Reduction of 2-chloro-4-cyanopyridine

- Azide substitution methods

- Chlorination and amination of 2,4-dihydroxypyridine

- Oxidation, nitration, rechlorination, and ammoniation sequences starting from 2-aminopyridine

These methods often face challenges such as hazardous intermediates, complicated separation, and lower scalability.

Functionalization to 2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine

After obtaining 4-amino-2-chloropyridine, the key step is to introduce the dicyclopropylmethyl group onto the amino nitrogen. This typically involves an N-alkylation reaction.

N-Alkylation Strategy

The general approach involves:

- Reacting 4-amino-2-chloropyridine with dicyclopropylmethyl halide (e.g., bromide or chloride) or dicyclopropylmethyl derivatives capable of alkylation.

- Using a suitable base (e.g., potassium carbonate, sodium hydride) to deprotonate the amino group.

- Conducting the reaction in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Controlling temperature (often ambient to 80°C) to optimize yield and minimize side reactions.

Representative Reaction Conditions

| Parameter | Typical Condition |

|---|---|

| Starting material | 4-amino-2-chloropyridine |

| Alkylating agent | Dicyclopropylmethyl bromide or chloride |

| Base | Potassium carbonate or sodium hydride |

| Solvent | DMF or DMSO |

| Temperature | 25–80°C |

| Reaction time | 4–24 hours |

| Workup | Aqueous quench, extraction with organic solvents, purification by chromatography |

This method is widely used for the preparation of N-substituted aminopyridines and is expected to be applicable here[general organic synthesis knowledge].

Summary Table of Preparation Methods

| Stage | Reaction Type | Key Reagents | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|---|

| 1 | Oxidation | 2-chloropyridine, m-CPBA, chloroform | 25°C, 10 h | 65-72 | Mild, scalable | Requires careful control of oxidant |

| 2 | Nitration | 2-chloropyridine N-oxide, HNO3/H2SO4 | 0–100°C | 65-70 | Selective nitration | Corrosive acids, exothermic |

| 3 | Reduction | 2-chloro-4-nitropyridine N-oxide, Fe powder, HCl | Reflux | 85 | High yield, simple reagents | Iron sludge disposal |

| 4 | N-Alkylation | 4-amino-2-chloropyridine, dicyclopropylmethyl halide, base | 25–80°C | Variable (typically 60-90) | Versatile, straightforward | Requires alkyl halide synthesis |

Research Perspectives and Industrial Relevance

- The nitration-reduction route for 4-amino-2-chloropyridine is well-documented and industrially viable due to cost-effectiveness and scalability.

- The N-alkylation step to introduce the dicyclopropylmethyl group is a standard organic transformation with established protocols, allowing for high selectivity and yield.

- Challenges include handling corrosive reagents during nitration and managing by-products from reduction.

- The resulting this compound can serve as a valuable intermediate in pharmaceutical synthesis, given the biological relevance of substituted aminopyridines.

- Alternative synthetic routes may be explored to improve yield or reduce environmental impact but currently lack industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine can be contextualized against related pyridine, pyrimidine, and fused-ring derivatives. Key comparisons include:

Structural Analogues and Their Properties

Physicochemical Properties

- Hydrogen Bonding : The NH group in the 4-amine position facilitates hydrogen bonding, critical for interactions in biological systems (e.g., enzyme active sites) .

- Melting Points : While data for the target compound are unavailable, pyrimidine analogues () show high melting points (201–284°C), correlating with crystalline stability .

Biological Activity

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine is a pyridine derivative characterized by a chlorine atom at the second position and an amine group at the fourth position, linked to a dicyclopropylmethyl group. This unique structure contributes to its significant biological activity, particularly as an inhibitor or modulator of various enzymes and receptors, making it a valuable compound in medicinal chemistry and pharmacological studies.

Research indicates that this compound interacts with specific molecular targets, influencing biochemical pathways critical for cellular signaling. Its ability to modulate enzyme activity positions it as a potential therapeutic agent for various diseases, including cancer.

Key Biological Activities:

- Enzyme Inhibition: The compound has shown inhibitory effects on several enzymes, which are crucial for metabolic processes.

- Cell Signaling Modulation: It affects pathways that are vital in cell proliferation and survival, hinting at its potential use in cancer therapies.

Research Findings

- Antimicrobial Activity: Studies have demonstrated that compounds similar to this compound exhibit activity against gram-positive bacteria and mycobacterial strains. For instance, related compounds have been reported to show submicromolar activity against resistant strains such as Enterococcus faecalis and Mycobacterium tuberculosis .

- Cytotoxicity Profiles: The cytotoxic effects of this compound have been evaluated on various cancer cell lines, showing promising results that warrant further investigation into its therapeutic applications .

- Structure-Activity Relationship (SAR): The structural features of this compound enhance its lipophilicity, which is believed to correlate with its biological activity. This relationship is crucial for optimizing drug design and efficacy .

Case Studies

A recent study evaluated the biological activities of several pyridine derivatives, including this compound. The findings highlighted its potential as an effective antibacterial and anticancer agent due to its selective inhibition of target enzymes .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-2-chloropyridine | C6H6ClN | Intermediate for pharmaceuticals and pesticides |

| N-(2-chloro-4-pyridyl)urea | C7H7ClN2O | Plant growth regulator |

| 2-Chloro-N-(1-cyclopropylethyl)pyridin-3-amine | C10H12ClN | Similar structure but different biological activities |

The comparison reveals that while these compounds share structural similarities, their biological activities vary significantly, emphasizing the unique profile of this compound.

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine?

Answer:

A validated method involves reacting a chlorinated pyridine precursor with dicyclopropylmethylamine under nucleophilic substitution conditions. For example, compound 55 (a structurally related derivative) was synthesized by reacting 2,6-dichloropurine with dicyclopropylmethylamine in methanol, using triethylamine as a base, followed by purification via silica gel chromatography (hexane:EtOAc) . Key variables include solvent polarity (methanol enhances nucleophilicity), reaction temperature (ambient to 60°C), and stoichiometric ratios (1:1.2 amine:precursor). Yields typically range from 40–80%, depending on substituent steric effects .

Basic: How can spectroscopic techniques characterize this compound?

Answer:

- 1H NMR : Identify aromatic protons (δ 8.3–8.5 ppm for pyridine) and cyclopropyl CH groups (δ 0.5–1.5 ppm). For example, compound 55 showed distinct signals for dicyclopropylmethyl protons at δ 1.2–1.5 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₇ClN₄: 276.1142, observed 276.1150) .

- FT-IR : Detect N-H stretches (~3250 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced: How to design experiments to study its interactions with biological targets?

Answer:

- Enzyme Assays : Use recombinant enzymes (e.g., cyclooxygenase-2) to measure IC₅₀ values via spectrophotometric monitoring of substrate conversion .

- Receptor Binding Studies : Radiolabel the compound (³H or ¹⁴C) and assess competitive displacement in membrane preparations .

- Molecular Dynamics Simulations : Model interactions using docking software (e.g., AutoDock Vina) to predict binding affinities to active sites .

Advanced: How to resolve contradictions in reported synthesis yields (e.g., 40% vs. 90%)?

Answer:

Contradictions often arise from:

- Substituent Effects : Bulky groups (e.g., naphthalen-2-yl vs. chroman-4-yl) influence steric hindrance and reaction efficiency .

- Purification Methods : Column chromatography with optimized solvent gradients (e.g., hexane:EtOAc 3:1) improves recovery .

- Catalytic Additives : Triethylamine vs. cesium carbonate alters reaction kinetics in amine substitutions .

Advanced: What computational strategies predict its reactivity and regioselectivity?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., chlorine’s electron-withdrawing impact on pyridine ring) .

- Hammett Plots : Correlate substituent σ values with reaction rates to predict nucleophilic attack sites .

- pKa Estimation : Use software like MarvinSketch to predict amine basicity and protonation states in aqueous media .

Advanced: What strategies stabilize this compound during long-term storage?

Answer:

- Degradation Pathways : Monitor via HPLC for hydrolysis (chlorine substitution) or oxidation (cyclopropane ring opening) .

- Storage Conditions : Store under inert gas (N₂) at –20°C in amber vials to prevent light-induced decomposition .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated degradation .

Advanced: How does its structure-activity relationship (SAR) compare to analogs?

Answer:

| Analog | Structural Variation | Activity Trend |

|---|---|---|

| 4-Chloro-N-cyclopropylpyrimidin-2-amine | Pyrimidine core vs. pyridine | Lower COX-2 inhibition |

| 2-(4-Fluorophenyl)pyridin-4-amine | Fluorine vs. chlorine | Enhanced metabolic stability |

| N-(butan-2-yl)-2-chloropyridin-4-amine | Branched alkyl chain | Improved solubility (~2.5 mg/mL) |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Neutralize with 10% NaOH before incineration to degrade chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.